molecular formula C12H16O3 B185606 4-(isopentyloxy)benzoic acid CAS No. 2910-85-2

4-(isopentyloxy)benzoic acid

Cat. No.: B185606
CAS No.: 2910-85-2
M. Wt: 208.25 g/mol
InChI Key: YNYYRDUFMDDJMV-UHFFFAOYSA-N
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Description

4-(isopentyloxy)benzoic acid is an organic compound with the molecular formula C12H16O3. It consists of a benzoic acid molecule where the hydrogen of one of the carbon atoms in the benzene ring is replaced by a 3-methylbutoxy group. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopentyloxy)benzoic acid typically involves the esterification of benzoic acid with 3-methylbutanol under acidic conditions. The reaction is catalyzed by sulfuric acid or another strong acid, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(isopentyloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzoic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(isopentyloxy)benzoic acid has several scientific research applications:

    Liquid Crystalline Side Chain Polymers: Derivatives of this compound are used in the creation of liquid crystalline side chain polymers, which exhibit properties like spontaneous polarization and response time when subjected to an electric field.

    Polyaniline Doping: Substituted benzoic acids, including this compound, are investigated as dopants for polyaniline to enhance conductivity and other properties.

    Luminescent Properties in Lanthanide Coordination Compounds: Studies on lanthanide coordination compounds using derivatives of this compound examine the influence of various substituents on photophysical properties.

    Impact on Phase Behavior in Binary Systems: The phase behavior of binary systems of 4-substituted benzoic acids is influenced by mixed-dimer formation in both crystalline and liquid-crystalline phases.

Mechanism of Action

The interaction of 4-(isopentyloxy)benzoic acid with its targets likely involves binding to active sites on enzymes or receptors. This binding can inhibit or activate the target’s function, leading to changes in cellular processes. For example, benzoic acid derivatives are known to inhibit microbial growth by interfering with enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzoic acid
  • 3-Methylbutyl benzoate
  • 4-Isopentyloxybenzoic acid

Uniqueness

4-(isopentyloxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its derivatives are particularly valuable in the creation of liquid crystalline polymers and other advanced materials.

Properties

IUPAC Name

4-(3-methylbutoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYYRDUFMDDJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290877
Record name 4-(3-Methylbutoxy)benzoic acid
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2910-85-2
Record name 4-(3-Methylbutoxy)benzoic acid
Source CAS Common Chemistry
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Record name 4-(3-Methylbutoxy)benzoic acid
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Record name 2910-85-2
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Record name 4-(3-Methylbutoxy)benzoic acid
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Record name 4-(Isopentyloxy)benzoic acid
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